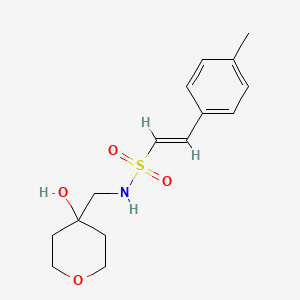

(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Description

(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone, a p-tolyl group at the 2-position, and a 4-hydroxytetrahydro-2H-pyran-4-ylmethyl substituent on the nitrogen.

Properties

IUPAC Name |

(E)-N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-13-2-4-14(5-3-13)6-11-21(18,19)16-12-15(17)7-9-20-10-8-15/h2-6,11,16-17H,7-10,12H2,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJPPKWIOYAAQQ-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:

Formation of the Pyran Ring: The tetrahydro-2H-pyran-4-yl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.

Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Coupling Reaction: The final step involves coupling the pyran and sulfonamide moieties through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyran ring can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion to amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The pyran ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Table 1: Key Structural Features of Analogues

Key Observations :

- The target compound ’s hydroxylated tetrahydropyran group distinguishes it from analogues with purely aromatic (e.g., 6c) or methoxy-substituted N-aryl groups (e.g., 6u). This moiety may improve aqueous solubility compared to halogenated derivatives like 6c .

- The p-tolyl group on the ethene moiety is less electron-withdrawing than the bromophenyl in 6c or trimethoxyphenyl in 6u, which may influence electronic properties and binding affinity .

Key Observations :

- Yields for sulfonamide analogues vary widely (26–79%), influenced by substituent electronic effects. The target compound’s hydroxyl group may reduce yield due to steric or reactivity challenges during synthesis.

- Melting points correlate with crystallinity; halogenated (6c) and nitro-substituted (6u) derivatives exhibit higher melting points than hydroxylated or amino-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.